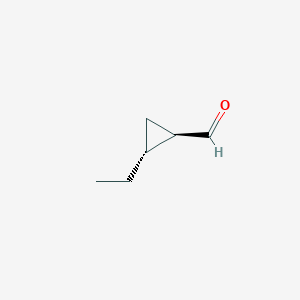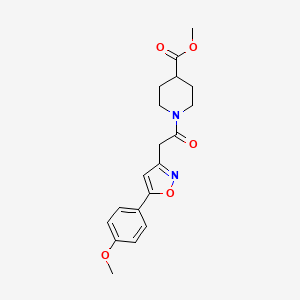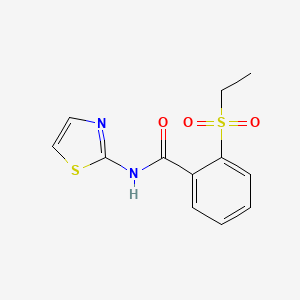
2-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide” is a compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . This compound is part of a class of molecules known as N-(thiazol-2-yl)benzenesulfonamides . These molecules are known for their wide range of biological activities .
Synthesis Analysis
The synthesis of N-(thiazol-2-yl)benzenesulfonamides, including “2-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide”, typically starts from simple commercially available building blocks. These include benzo[d]thiazole-2-thiol and primary and secondary amines .
Molecular Structure Analysis
The molecular structure of “2-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide” is characterized by the presence of a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . This structure is often analyzed using techniques such as IR spectroscopy, 1H and 13C NMR spectroscopy, and mass spectrometry .
Wissenschaftliche Forschungsanwendungen
Pesticidal Agents
Compounds containing benzothiazolylamino and various heteroaryl groups have been synthesized and evaluated as pesticidal agents . These compounds have shown favorable insecticidal potentials, particularly towards oriental armyworm and diamondback moth . This suggests that “2-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide” could potentially be used in the development of new pesticides.
Optoelectronics
The solvent effects on the hydrogen bond dynamical process of certain compounds have been analyzed theoretically . The degree of charge transfer gradually increased with an increase in solvent polarity . This mechanism could potentially be used in the development of new products in optoelectronics .
Analytical Tools
The mechanism of solvent effects on certain compounds has been revealed . This could help in the development of new analytical tools .
Treatment of Viral Infections
Compounds of similar structure have been used as transmembrane serine protease 2 (TMPRSS2) inhibitors in the treatment of viral infections . This suggests that “2-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide” could potentially be used in the development of antiviral drugs.
Insecticidal/Acaricidal Leading Structures
Some compounds have been considered as new insecticidal/acaricidal leading structures for further investigation . This suggests that “2-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide” could potentially be used in the development of new insecticides/acaricides.
Activation of Calcium Ions Release
Certain compounds could activate the release of calcium ions in insect central neurons at a higher concentration . This suggests that “2-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide” could potentially be used in the study of insect neurobiology.
Zukünftige Richtungen
The future directions for research on “2-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide” and similar compounds could include further exploration of their biological activities and potential applications. For example, N-(thiazol-2-yl)benzenesulfonamides have shown promise as antibacterial agents , suggesting potential for development into new drugs .
Eigenschaften
IUPAC Name |
2-ethylsulfonyl-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c1-2-19(16,17)10-6-4-3-5-9(10)11(15)14-12-13-7-8-18-12/h3-8H,2H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNWVQZOONEZCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-methoxyethyl)-5-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2627745.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2627746.png)
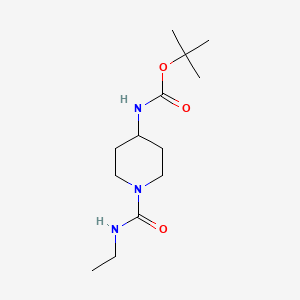
![1-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylazepane](/img/structure/B2627748.png)

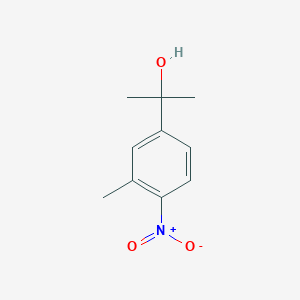
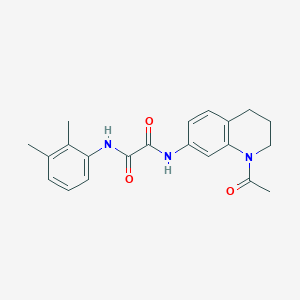
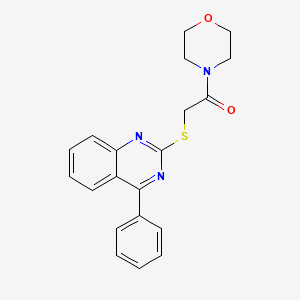
![N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide](/img/structure/B2627757.png)
